molecular formula C13H13FO2 B13633345 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13633345
M. Wt: 220.24 g/mol
InChI Key: ZPLSRZNECGCUMH-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a fluorinated benzofuran derivative featuring a ketone group at the propan-1-one position. Structural analogs often serve as intermediates in pharmaceuticals, agrochemicals, or materials science due to the tunable reactivity of the benzofuran scaffold and substituents.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H13FO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3

InChI Key

ZPLSRZNECGCUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one 5-F on benzofuran; 2,2-dimethylpropanone C₁₃H₁₃FO₂ ~220.24* High electronegativity from F; aromatic
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 5-Br,7-Me on benzofuran; 2-Me propanone C₁₃H₁₃BrO₂ 281.15 Heavy atom (Br); increased lipophilicity
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one 2,3-Dihydrobenzofuran; 2-Me propanone C₁₂H₁₄O₂ 190.24 Reduced aromaticity; enhanced flexibility
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one Diazepane ring; 2,2-dimethylpropanone C₁₀H₂₀N₂O 184.28 Basic N atoms; potential CNS activity
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one Epoxide + 2,4-ClPh; 2,2-dimethylpropanone C₁₃H₁₄Cl₂O₂ 273.16 Reactive epoxide; Cl substituents

*Estimated based on analogous structures.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-fluoro group in the parent compound increases electrophilicity compared to bromine in , which may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Heteroatom Inclusion : Diazepane-containing analogs (e.g., ) introduce nitrogen atoms, enabling protonation and enhancing water solubility under acidic conditions.

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